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Compound of Interest

6-Chloro-2-methoxypyridin-3-
Compound Name:
amine

Cat. No.: B1452435

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-
methoxypyridin-3-amine

Introduction

6-Chloro-2-methoxypyridin-3-amine is a substituted pyridine derivative that serves as a
critical heterocyclic building block in the landscape of modern medicinal chemistry. Its structural
arrangement, featuring a reactive chlorine atom, a nucleophilic amine, and a methoxy group on
a pyridine core, presents a unique combination of electronic and steric properties. This makes it
an invaluable scaffold for the synthesis of complex molecules, particularly in the development
of targeted therapeutics.[1][2] Professionals in drug discovery utilize such intermediates to
systematically explore structure-activity relationships (SAR), optimizing lead compounds for
enhanced potency, selectivity, and pharmacokinetic profiles. This guide offers a comprehensive
examination of the core physicochemical properties of 6-Chloro-2-methoxypyridin-3-amine,
providing researchers and drug development scientists with the foundational data and
procedural insights necessary for its effective application.

Chemical Identity and Structure

Accurate identification is the cornerstone of all chemical research. The fundamental identifiers
and structural representations for 6-Chloro-2-methoxypyridin-3-amine are consolidated
below.
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Identifier Data Source

CAS Number 914222-86-9 [31[4]1[5]

Molecular Formula CeH7CIN20 [31[5][6]

Molecular Weight 158.59 g/mol [31[7]
6-chloro-2-methoxypyridin-3-

IUPAC Name _ [6]
amine

6-chloro-2-methoxy-3-
Common Synonyms pyridinamine; 6-Chloro-2- [3]

methoxy-pyridin-3-ylamine

InChl=1S/C6H7CIN20/c1-10-

InChl 6-4(8)2-3-5(7)9-6/h2- 6]
3H,8H2,1H3
SMILES COC1=C(C=CC(=N1)CI)N 6]

The molecule's architecture is defined by three key functional groups on the pyridine ring:

e 3-Amino Group: A primary amine that acts as a key nucleophile and a hydrogen bond donor,
crucial for interactions with biological targets.

e 2-Methoxy Group: An electron-donating group that influences the electron density of the
pyridine ring and can modulate metabolic stability and solubility.[8]

e 6-Chloro Group: An electron-withdrawing group that provides a reactive handle for synthetic
modifications, most notably for transition-metal-catalyzed cross-coupling reactions.[1][8]

Caption: 2D Structure of 6-Chloro-2-methoxypyridin-3-amine.

Core Physicochemical Properties

The interplay of the functional groups dictates the compound's physical behavior, which is
critical for reaction setup, purification, formulation, and ADME (Absorption, Distribution,
Metabolism, and Excretion) properties.
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Property Value / Observation Comments

Physical Form Solid 9]

Indicates moderate lipophilicity,
. suggesting a balance between
Predicted XlogP 1.4 .
agueous solubility and

membrane permeability.[6]

Experimental determination via
] ] ) ) DSC is recommended for
Melting Point Data not publicly available )
purity assessment and process

control.

Likely to decompose at high
- _ _ _ temperatures. Not a primary
Boiling Point Data not publicly available )
parameter for a solid

intermediate.

The 3-amino group is basic. Its
basicity is modulated by the
) ) electron-donating methoxy
pKa Data not publicly available
group and the electron-
withdrawing chloro and

pyridine nitrogen atoms.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and
purity assessment. While experimental spectra are lot-specific, the expected data provides a
reliable reference for verification.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and elemental composition. For
this compound, the presence of chlorine is a key diagnostic feature.

Justification: The isotopic pattern of chlorine (3*Cl and 3’Cl in an approximate 3:1 natural
abundance) results in a characteristic M+2 peak in the mass spectrum. Observing this pattern
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is a crucial step in confirming the presence of a single chlorine atom in the structure.

Adduct Predicted m/z
Monoisotopic Mass 158.02469 Da
[M+H]*+ 159.03197
[M+Na]* 181.01391
[M-H]- 157.01741

Data sourced from predicted values.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Justification: Each functional group absorbs infrared radiation at a characteristic frequency.
This allows for rapid confirmation of the compound's core structural motifs. The N-H stretching
of the primary amine is particularly diagnostic.[10]

Expected Wavenumber

Functional Group Vibration Mode

(cm™)
Primary Amine N-H Stretch 3400-3250 (two bands)
Primary Amine N-H Bend 1650-1580
Aromatic Ring C=C / C=N Stretch 1600-1450

~1250 (asymmetric) / ~1040
Methoxy Group C-O Stretch ]

(symmetric)
Aryl-Cl C-ClI Stretch 1100-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework.
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Justification: *H and 3C NMR are definitive methods for structural elucidation. The chemical
shift, integration, and multiplicity of each signal correspond directly to the electronic
environment and connectivity of the atoms in the molecule.

e 1H NMR (Predicted):
o ~7.0-7.5 ppm: A doublet corresponding to the proton at the C5 position.
o ~6.5-7.0 ppm: A doublet corresponding to the proton at the C4 position.
o ~3.9 ppm: A singlet with an integration of 3H for the methoxy (O-CHs) protons.

o ~3.5-4.5 ppm: A broad singlet with an integration of 2H for the amine (NHz) protons. The
chemical shift can vary significantly with solvent and concentration.

e 13C NMR (Predicted):

o Six distinct signals are expected in the aromatic region (~110-160 ppm) for the pyridine
ring carbons.

o Asignal around ~53 ppm is expected for the methoxy carbon.

Experimental Protocols for Property Determination

To ensure scientific rigor, all in-house characterization must follow validated protocols. The
following workflows represent industry-standard approaches for the comprehensive analysis of
a new batch of an intermediate like 6-Chloro-2-methoxypyridin-3-amine.

Initial Verification Structural Confirmation Purity and Thermal Properties

HPLC-UV DSC Analysis f—
Determine Purity (%) Determine Melting Point, P

Visual Appearance Solubility Screen | L( Mass Spectrometry (LC-MS) *Hand #C NMR FT-IR
(Color, Form) (DCM, MeOH, DMSO, H:0) Confirm MW & Isotopic Pattern Confirm Structure Confirm Functional Groups,

i

(Samp\e Receipt

Click to download full resolution via product page

Caption: Logical workflow for the physicochemical characterization.
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Protocol 1: Determination of Melting Point by Differential
Scanning Calorimetry (DSC)

Justification: DSC provides a highly accurate and reproducible melting point, which is a key

indicator of purity. A sharp melting peak suggests high purity, while a broad peak or a

depressed melting point indicates the presence of impurities.

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum
DSC pan.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
o Equilibrate the cell at 25°C.

o Ramp the temperature from 25°C to a temperature well above the expected melting point
(e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow rate).

Data Analysis: The melting point is determined as the onset temperature of the melting
endotherm. The peak temperature should also be reported.

Protocol 2: Purity Assessment by Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC)

Justification: HPLC is the gold standard for determining the purity of organic compounds. It

separates the main component from any impurities, and the relative peak area provides a

quantitative measure of purity.

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at
a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the
mobile phase.

Chromatographic Conditions:

o Column: C18, 4.6 x 150 mm, 5 pum particle size.
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o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then
return to initial conditions and equilibrate.

o Flow Rate: 1.0 mL/min.
o Column Temperature: 30°C.
o Detection: UV at 254 nm.

o Injection Volume: 10 pL.

» Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the
peak area of the main component by the total area of all peaks, expressed as a percentage.

Reactivity, Stability, and Handling

Understanding the compound's stability and reactivity is paramount for safe handling, storage,
and successful synthetic application.

o Chemical Reactivity: The primary amine at the C3 position is nucleophilic and will readily
react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. The chlorine
atom at the C6 position is a key site for synthetic elaboration via nucleophilic aromatic
substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g.,
Suzuki, Buchwald-Hartwig, Sonogashira), which are foundational methods in modern drug
synthesis.[1]

o Storage and Stability: Commercial suppliers recommend storing the compound at 2-8°C in a
dark place under an inert atmosphere.[9][11] This suggests potential sensitivity to heat, light,
and oxidative degradation. Proper storage is crucial to maintain its purity and integrity over
time.

o Safety and Handling: The compound is associated with several hazard classifications.

o Signal Word: Warning.[11][12]
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o Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory
irritation).[11][12]

o Precautionary Measures: Standard personal protective equipment (PPE), including safety
goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-
ventilated fume hood.[13]

Relevance in Drug Discovery and Medicinal
Chemistry

6-Chloro-2-methoxypyridin-3-amine is more than a simple chemical; it is a "privileged
scaffold.” This term refers to molecular frameworks that are capable of binding to multiple
biological targets. The 2-aminopyridine core is a well-established motif in the design of kinase
inhibitors, where it often forms critical hydrogen bonds with the hinge region of the enzyme's
ATP-binding pocket.[2]

The specific substitution pattern of this compound offers a three-pronged approach for
molecular optimization:

+ Amine (C3): Can be acylated or alkylated to extend into different pockets of a target protein
or to modulate physicochemical properties.

e Chloro (C6): Acts as a versatile synthetic handle for introducing a wide variety of aryl,
heteroaryl, or alkyl groups via cross-coupling, profoundly impacting target affinity and
selectivity.[1]

» Methoxy (C2): The methoxy group can influence the conformation of adjacent groups, block
metabolic attack, and improve solubility, serving as a subtle but powerful tool for fine-tuning
the ADME profile of a drug candidate.[8]

Conclusion

6-Chloro-2-methoxypyridin-3-amine is a high-value intermediate characterized by its distinct
physicochemical properties and synthetic versatility. Its moderate lipophilicity, defined
spectroscopic signature, and multiple reactive sites make it an ideal starting point for the
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development of novel small-molecule therapeutics. A thorough understanding of its properties,
from molecular weight and structure to reactivity and handling requirements, empowers
researchers to leverage this scaffold effectively, accelerating the journey from chemical
synthesis to innovative drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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